3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a complex organic compound that features a bromophenoxy group, a tert-butoxycarbonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps:
Formation of the Bromophenoxy Group: This can be achieved by reacting 4-bromophenol with an appropriate halogenating agent.
Introduction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Final Coupling: The final step involves coupling the bromophenoxy group with the azetidine ring and the tert-butoxycarbonyl group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactors, which offer advantages in terms of efficiency, versatility, and sustainability . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the azetidine ring and tert-butoxycarbonyl group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid: This compound shares the azetidine ring and tert-butoxycarbonyl group but lacks the bromophenoxy group.
tert-Butyl esters: These compounds contain the tert-butoxycarbonyl group and are used in various synthetic applications.
Uniqueness
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
2289797-04-0 |
---|---|
Molecular Formula |
C15H18BrNO5 |
Molecular Weight |
372.21 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-8-15(9-17,12(18)19)21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
QGZWCVYVQYGNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.